molecular formula C11H7ClINO3 B7777476 2-(5-Chloro-7-iodoquinolin-1-ium-8-yl)oxyacetate

2-(5-Chloro-7-iodoquinolin-1-ium-8-yl)oxyacetate

Cat. No.: B7777476
M. Wt: 363.53 g/mol
InChI Key: XLKWXKFEMAQBTO-UHFFFAOYSA-N
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Description

2-(5-Chloro-7-iodoquinolin-1-ium-8-yl)oxyacetate is a chemical compound with the molecular formula C11H7ClINO3 It is known for its unique structure, which includes both chlorine and iodine atoms attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-7-iodoquinolin-1-ium-8-yl)oxyacetate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-7-iodoquinoline.

    Functionalization: The quinoline ring is functionalized by introducing an oxyacetate group at the 8-position.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-7-iodoquinolin-1-ium-8-yl)oxyacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(5-Chloro-7-iodoquinolin-1-ium-8-yl)oxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-7-iodoquinolin-1-ium-8-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodoquinoline: A precursor in the synthesis of 2-(5-Chloro-7-iodoquinolin-1-ium-8-yl)oxyacetate.

    8-Hydroxyquinoline: A related compound with similar structural features and biological activities.

    Clioquinol: Known for its antimicrobial properties and used in various medicinal applications.

Uniqueness

This compound is unique due to its specific combination of chlorine and iodine atoms on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(5-chloro-7-iodoquinolin-1-ium-8-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClINO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWXKFEMAQBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)I)OCC(=O)[O-])[NH+]=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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